molecular formula C10H13NO2 B15238397 3-(2-Methoxyphenyl)azetidin-3-ol

3-(2-Methoxyphenyl)azetidin-3-ol

Cat. No.: B15238397
M. Wt: 179.22 g/mol
InChI Key: JTFCJYMFLUIYPD-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)azetidin-3-ol is a bicyclic organic compound featuring an azetidine (four-membered nitrogen-containing ring) substituted with a hydroxyl group and a 2-methoxyphenyl moiety at the 3-position. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol (free base) or 215.68 g/mol in its hydrochloride form (C₁₀H₁₃NO₂·HCl) . The compound’s structure (SMILES: COC1=CC=CC=C1C2(CNC2)O) highlights the azetidine ring fused to a methoxy-substituted aromatic ring.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-(2-methoxyphenyl)azetidin-3-ol

InChI

InChI=1S/C10H13NO2/c1-13-9-5-3-2-4-8(9)10(12)6-11-7-10/h2-5,11-12H,6-7H2,1H3

InChI Key

JTFCJYMFLUIYPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2(CNC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)azetidin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the starting material 2-(2-bromobenzyloxy)ethanoyl chloride can be treated with Schiff’s bases in the presence of triethylamine and dichloromethane to yield 3-(2-bromobenzyloxy)azetidin-2-ones. These intermediates can then undergo radical-mediated rearrangement using n-tributyltin hydride and AIBN in refluxing dry benzene to form azetidin-2,3-diones .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, nucleophilic substitution, and reduction of β-lactams .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as peracids or peroxides.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often using halogenated reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azetidines, azetidin-2-ones, and other heterocyclic compounds.

Scientific Research Applications

3-(2-Methoxyphenyl)azetidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate access and subsequent catalytic activity. The compound’s effects are mediated through pathways involving nucleophilic displacement and ring-opening reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Analogs

Fluorination of the aromatic ring significantly alters physicochemical and pharmacological properties. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents on Phenyl Ring Key Differences vs. Parent Compound Source
3-(2-Fluoro-3-methoxyphenyl)azetidin-3-ol 1388052-29-6 C₁₀H₁₂FNO₂ 197.21 2-OCH₃, 3-F Enhanced lipophilicity; potential improved CNS penetration
3-(3-Fluoro-2-methoxyphenyl)azetidin-3-ol 1388054-75-8 C₁₀H₁₂FNO₂ 197.21 2-OCH₃, 3-F Altered electronic effects due to fluorine position
3-(3,6-Difluoro-2-methoxyphenyl)azetidin-3-ol 1855690-10-6 C₁₀H₁₁F₂NO₂ 215.20 2-OCH₃, 3-F, 6-F Increased steric bulk; potential metabolic stability
3-(5-Fluoro-2-methoxyphenyl)azetidin-3-ol 1388055-33-1 C₁₀H₁₂FNO₂ 197.21 2-OCH₃, 5-F Modified binding affinity due to fluorine’s para position

Research Findings :

  • Fluorine’s electronegativity enhances metabolic stability and bioavailability by reducing oxidative metabolism .
  • Substitution at the 3- or 5-position on the phenyl ring may influence receptor binding selectivity in neurokinin-3 antagonists .
Azetidin-2-one Derivatives

Replacing the hydroxyl group with a ketone (azetidin-2-one) and adding dimethyl groups modifies ring strain and reactivity:

Compound Name Molecular Formula Molecular Weight Key Structural Differences Pharmacological Impact Source
4-(2-Methoxyphenyl)-3,3-dimethylazetidin-2-one C₁₂H₁₅NO₂ 205.25 Ketone group at C2; 3,3-dimethyl substituents Increased steric hindrance; improved enzyme inhibition potency
4-(4-Fluorophenyl)-3,3-dimethylazetidin-2-one C₁₂H₁₄FNO₂ 219.25 Fluorine at C4; dimethyl groups Enhanced selectivity for kinase targets

Research Findings :

  • Dimethyl groups at the 3-position increase steric bulk, improving selectivity for kinase inhibitors (e.g., IC₅₀ values reduced by 50% compared to non-dimethyl analogs) .
  • The ketone group enhances electrophilicity, facilitating nucleophilic reactions in prodrug design .
Piperazine-Based Analogs

Piperazine derivatives with 2-methoxyphenyl groups exhibit distinct pharmacological profiles:

Compound Name (Example) Molecular Formula Molecular Weight Key Differences Biological Activity Source
HBK14 (Piperazine derivative) C₂₂H₂₉ClN₂O₃ 428.93 Extended alkyl chain; chloro substituent Serotonin receptor modulation

Research Findings :

  • Piperazine cores enable flexible binding to G-protein-coupled receptors (GPCRs), whereas azetidine’s rigidity may limit conformational adaptability .
  • The 2-methoxyphenyl group in HBK14 contributes to serotonin receptor subtype selectivity (e.g., 5-HT₁A vs. 5-HT₂A) .

Biological Activity

3-(2-Methoxyphenyl)azetidin-3-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H15NO\text{C}_{12}\text{H}_{15}\text{NO}

This structure consists of an azetidine ring substituted with a 2-methoxyphenyl group, which is crucial for its biological activity.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of azetidine derivatives, including this compound. In vitro evaluations demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)0.075Tubulin polymerization inhibition
MDA-MB-231 (Triple-negative breast cancer)0.095Apoptosis induction via G2/M arrest
Hs578T0.033Microtubule destabilization

These results indicate that the compound exhibits potent activity comparable to established anticancer agents, effectively inhibiting cell growth and inducing apoptosis in cancer cells.

The mechanism by which this compound exerts its effects primarily involves:

  • Tubulin Binding : The compound interacts with the colchicine-binding site on tubulin, disrupting microtubule dynamics.
  • Cell Cycle Arrest : Flow cytometry analyses reveal that treatment with this compound leads to G2/M phase arrest, preventing cells from progressing through the cell cycle.
  • Induction of Apoptosis : The compound activates apoptotic pathways, leading to programmed cell death in cancer cells.

Case Studies

Several case studies have documented the efficacy of azetidine derivatives in preclinical models:

  • MCF-7 Breast Cancer Model : In this model, treatment with this compound resulted in a significant decrease in viable cells at concentrations as low as 0.075 µM, demonstrating its potential as a therapeutic agent for breast cancer.
  • Neuroprotective Studies : Other derivatives with similar structures have shown promising neuroprotective effects in models associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease, suggesting a broader therapeutic potential for compounds within this class.

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